molecular formula C18H21FN2O2 B1511130 4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol

4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol

Cat. No.: B1511130
M. Wt: 316.4 g/mol
InChI Key: YGACXVRLDHEXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an imidazoisoindole core, a fluorine atom, and a trans-4-hydroxycyclohexyl group. Its molecular formula is C18H21FN2O2, and it has a molecular weight of 414.37 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the imidazoisoindole core.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the imidazoisoindole core, such as halogenated, nitrated, and sulfonated compounds .

Scientific Research Applications

4-(2-(6-Fluoro-5H-imidazo[5,1-alpha]isoindol-5-yl)-1-hydroxyethyl)cyclohexanol has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This inhibition leads to a decrease in kynurenine levels in tumor cells, thereby increasing tryptophan levels. This restoration of tryptophan levels enhances the proliferation and activation of immune cells, including dendritic cells, natural killer cells, and T-lymphocytes, and reduces tumor-associated regulatory T-cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H21FN2O2

Molecular Weight

316.4 g/mol

IUPAC Name

4-[2-(6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl]cyclohexan-1-ol

InChI

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2

InChI Key

YGACXVRLDHEXKY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O

Origin of Product

United States

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